molecular formula C13H19NO3 B2587029 N-(furan-3-ylmethyl)-N-(2-methoxyethyl)pent-4-enamide CAS No. 1798023-83-2

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)pent-4-enamide

Cat. No.: B2587029
CAS No.: 1798023-83-2
M. Wt: 237.299
InChI Key: SGYLJMULJCXNGZ-UHFFFAOYSA-N
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Description

N-(furan-3-ylmethyl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)pent-4-enamide (CAS 1798023-83-2) is a synthetic organic compound with the molecular formula C13H19NO3 and a molecular weight of 237.29 g/mol . This molecule is characterized by a pent-4-enamide chain substituted with a furan-3-ylmethyl group and a 2-methoxyethyl group on the nitrogen atom, a structure that classifies it as a chemical building block for research applications . Its physicochemical properties include a predicted density of 1.048 g/cm³ at 20 °C and a predicted boiling point of 347.3 °C . Compounds featuring amide linkages and heterocyclic furan rings are of significant interest in medicinal and heterocyclic chemistry as versatile synthons . For instance, enamino ketones and related structures are widely utilized as key intermediates for constructing a diverse range of biologically active heterocycles, including pyridines, pyrimidines, and pyrroles . Researchers value this compound for its potential in developing novel synthetic methodologies and for exploring new chemical spaces in drug discovery. The product is supplied for non-human, non-veterinary research purposes only. All necessary structural identifiers, including InChI Key (SGYLJMULJCXNGZ-UHFFFAOYSA-N) and SMILES (C(N(CC1C=COC=1)CCOC)(=O)CCC=C), are provided to support analytical and experimental work .

Properties

IUPAC Name

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)pent-4-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-3-4-5-13(15)14(7-9-16-2)10-12-6-8-17-11-12/h3,6,8,11H,1,4-5,7,9-10H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGYLJMULJCXNGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CC1=COC=C1)C(=O)CCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)pent-4-enamide is a synthetic organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The compound consists of a furan ring, which is known for its biological reactivity, and a pent-4-enamide backbone that allows for various functional modifications. The presence of the methoxy group enhances lipophilicity, potentially improving membrane permeability and bioavailability compared to similar compounds.

Feature Description
Furan Moiety Contributes to biological reactivity and potential therapeutic effects.
Pent-4-enamide Backbone Provides a framework for functional modifications.
Methoxy Group Enhances lipophilicity and bioactivity.

Biological Activity

Preliminary studies indicate that this compound exhibits several notable biological activities:

Currently, there is no detailed scientific research available on the specific mechanism of action for this compound. However, understanding how this compound interacts with biological targets is crucial for elucidating its therapeutic potential. Interaction studies may include:

  • Binding affinity assessments with relevant receptors or enzymes.
  • In vitro assays to evaluate cellular responses.
  • In vivo studies to observe pharmacokinetics and pharmacodynamics.

Case Studies and Research Findings

While extensive research specifically focusing on this compound is sparse, insights can be drawn from related compounds:

  • Furan Derivatives in Medicinal Chemistry : A review highlighted various furan-based compounds that demonstrate anti-inflammatory and analgesic properties, supporting the hypothesis that this compound may exhibit similar effects .
  • Chemical Modifications : Studies on related pentenamides have shown that modifications to the furan ring can significantly alter biological activity, indicating that specific substitutions could enhance efficacy against targeted diseases .
  • Pharmacological Screening : The need for high-throughput screening methods to evaluate the biological activity of novel compounds like this compound has been emphasized in recent literature . Such approaches could facilitate the identification of promising therapeutic candidates.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The substituents on the amide nitrogen significantly influence the compound’s properties. Below is a comparison with analogous pent-4-enamide derivatives:

Compound Name Substituents on Amide Nitrogen Molecular Weight (g/mol) Key Properties/Applications Reference
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)pent-4-enamide Furan-3-ylmethyl, 2-methoxyethyl Not reported Hypothesized enhanced solubility due to methoxyethyl; potential aromatic interactions from furan
2-(2,3-Dihydroxypropyl)-N-(p-tolyl)pent-4-enamide 2,3-Dihydroxypropyl, p-tolyl ~318.4 Synthesized via chemoselective dioxygenation; used in alkaloid synthesis (67% yield)
(2S)-N-((S)-1-hydroxy-3-phenylpropan-2-yl)-2-methylpent-4-enamide Methyl, 1-hydroxy-3-phenylpropan-2-yl Not reported Chiral centers influence stereoselectivity; used in peptide mimetics

Key Observations:

  • Solubility: The 2-methoxyethyl group in the target compound likely improves aqueous solubility compared to purely hydrophobic substituents (e.g., p-tolyl in ).
  • Synthetic Complexity: The furan ring may introduce challenges in regioselective functionalization, contrasting with simpler alkyl or aryl substituents in analogs .

Pharmacological Potential

Analogous compounds like Ethyl 4-ANPP hydrochloride (a fentanyl precursor) highlight the relevance of amide derivatives in opioid receptor modulation . The furan moiety in the target compound may interact with aromatic residues in biological targets, though this remains speculative without experimental data.

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